molecular formula C11H13NO B6168067 N-methyl-N-(1-phenylethenyl)acetamide CAS No. 72012-52-3

N-methyl-N-(1-phenylethenyl)acetamide

Cat. No.: B6168067
CAS No.: 72012-52-3
M. Wt: 175.2
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Description

N-Methyl-N-(1-phenylethenyl)acetamide is an acetamide derivative characterized by a methyl group and a phenylethenyl (styryl) substituent attached to the nitrogen atom. Acetamides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties, and their physicochemical behavior is influenced by substituent groups .

Properties

CAS No.

72012-52-3

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(1-phenylethenyl)acetamide typically involves the reaction of N-methylacetamide with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process often includes steps such as purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(1-phenylethenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenylethenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: N-methyl-N-(1-phenylethenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its ability to interact with specific biological targets makes it useful in understanding cellular mechanisms.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-phenylethenyl)acetamide involves its interaction with specific molecular targets. The phenylethenyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of acetamides are heavily dependent on substituent groups. Below is a comparison of key analogs:

Table 1: Structural and Physicochemical Comparison of Acetamide Derivatives
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Activities References
N-Methyl-N-(2-methylphenyl)acetamide C₁₀H₁₃NO 2-methylphenyl 163.22 High lipophilicity; used in synthesis
N-Methyl-N-(3-(triisopropylsilyl)prop-2-yn-1-yl)acetamide C₁₇H₃₁NOSi Triisopropylsilyl, propargyl 293.52 Intermediate in synthetic chemistry
N-(1-Naphthyl)-2-phenylacetamide C₁₈H₁₅NO 1-naphthyl, phenyl 261.32 Noted in drug discovery libraries
Acetamide, N-(7-hydroxy-1-naphthalenyl)- C₁₂H₁₁NO₂ 7-hydroxynaphthyl 201.22 Potential photochemical applications

Key Observations :

  • Phenyl vs. Naphthyl Groups : Naphthalene-containing analogs (e.g., N-(1-naphthyl)-2-phenylacetamide) exhibit higher molecular weights and extended aromatic systems, which may enhance π-π stacking interactions in biological systems compared to phenyl-substituted analogs .
  • Hydrophilic vs. Lipophilic Substituents : The presence of hydroxyl groups (e.g., N-(7-hydroxy-1-naphthalenyl)acetamide) increases polarity and water solubility, whereas triisopropylsilyl groups enhance lipophilicity and steric bulk .

Physicochemical Properties

  • Lipophilicity (LogP) : Substituents significantly alter LogP values. For instance, N-methyl-N-(2-methylphenyl)acetamide (LogP ~2.1) is more lipophilic than hydroxylated analogs (LogP ~1.5) .
  • Thermal Stability : Bulky groups like triisopropylsilyl improve thermal stability, making such compounds suitable for high-temperature reactions .

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